molecular formula C8H18Si B095065 Silane, trimethyl(3-methyl-2-butenyl)- CAS No. 18293-99-7

Silane, trimethyl(3-methyl-2-butenyl)-

Cat. No.: B095065
CAS No.: 18293-99-7
M. Wt: 142.31 g/mol
InChI Key: YKXTUAGSORHHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, trimethyl(3-methyl-2-butenyl)- is an organic silicon compound with the chemical formula C9H22Si. This compound is part of the broader class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. Silane, trimethyl(3-methyl-2-butenyl)- is known for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl(3-methyl-2-butenyl)- typically involves the reaction of trimethylsilane with 3-methyl-2-butenyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction can be represented as follows:

[ \text{(CH}_3\text{)}_3\text{SiH} + \text{ClCH}_2\text{C(CH}_3\text{)=CH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{C(CH}_3\text{)=CH}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of Silane, trimethyl(3-methyl-2-butenyl)- is typically carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(3-methyl-2-butenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in certain chemical reactions.

    Substitution: The silicon-hydrogen bond can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Corresponding silanes with reduced functional groups.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Silane, trimethyl(3-methyl-2-butenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and in the development of silicon-based biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, trimethyl(3-methyl-2-butenyl)- involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis, material science, and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

    Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

    Dimethylsilane: Contains two methyl groups attached to the silicon atom.

Uniqueness

Silane, trimethyl(3-methyl-2-butenyl)- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows it to participate in specific chemical reactions and applications that are not possible with other organosilicon compounds.

Properties

IUPAC Name

trimethyl(3-methylbut-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Si/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXTUAGSORHHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349035
Record name silane, trimethyl(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18293-99-7
Record name silane, trimethyl(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.